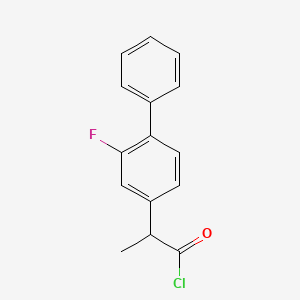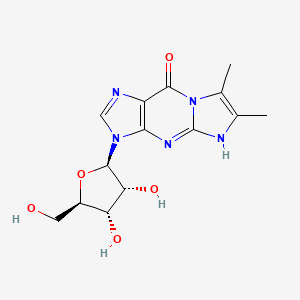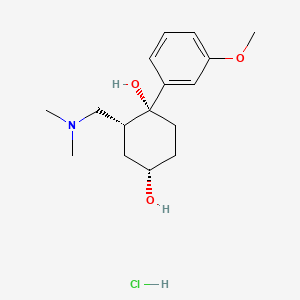
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is a synthetic opioid analgesic used primarily for pain management. It is a derivative of tramadol, a well-known painkiller, and is characterized by its unique chemical structure, which includes a cyclohexane ring substituted with a hydroxyl group and a tramadol moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride typically involves the reaction of tramadol with a cyclohexane derivative under specific conditions. One common method includes the use of concentrated hydrochloric acid and heating the reaction mixture at 90-100°C for 14-15 hours . The reaction mass is then cooled, diluted with water, and extracted with dichloromethane.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
科学研究应用
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
The analgesic effect of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is believed to be due to its dual mechanism of action:
Binding to μ-opioid receptors: This interaction helps in reducing the perception of pain.
Inhibition of norepinephrine and serotonin reuptake: This enhances the levels of these neurotransmitters in the synaptic cleft, contributing to pain relief
相似化合物的比较
Similar Compounds
Tramadol: The parent compound, known for its analgesic properties.
O-Desmethyl Tramadol: A metabolite of tramadol with higher affinity for μ-opioid receptors.
Tramadol-Celecoxib Co-crystal: A novel co-crystal combining tramadol and celecoxib for enhanced pain relief
Uniqueness
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other tramadol derivatives. Its ability to undergo various chemical reactions and its dual mechanism of action make it a valuable compound in both research and clinical settings .
属性
分子式 |
C16H26ClNO3 |
|---|---|
分子量 |
315.83 g/mol |
IUPAC 名称 |
(1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1 |
InChI 键 |
AYUBUCOVRQQXPD-FNIUFUSKSA-N |
手性 SMILES |
CN(C)C[C@H]1C[C@H](CC[C@@]1(C2=CC(=CC=C2)OC)O)O.Cl |
规范 SMILES |
CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)

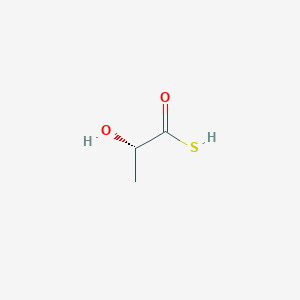
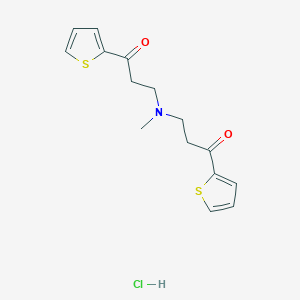
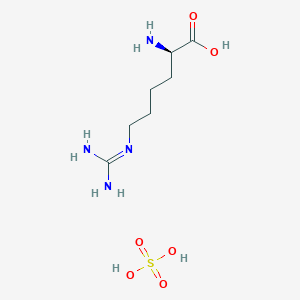
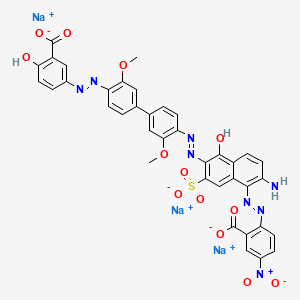

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
